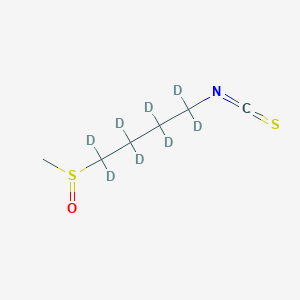

D,L-Sulforaphan-d8

Übersicht

Beschreibung

D,L-Sulforaphane-d8, also known as D,L-Sulforaphane-d8, is a useful research compound. Its molecular formula is C6H11NOS2 and its molecular weight is 185.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality D,L-Sulforaphane-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Sulforaphane-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Es wurde festgestellt, dass D,L-Sulforaphan-d8 die Apoptose in Glioblastomzellen (GBM), einer Art von Gehirntumor, induziert . Dies geschieht durch Erhöhung des intrazellulären Gehalts an reaktiven Sauerstoffspezies (ROS) in GBM-Zellen . Dies führt zur Hochregulierung von Caspase-3 und Bax und Herunterregulierung von Bcl-2, was die Apoptose auslöst . Darüber hinaus unterdrückt this compound sowohl die konstitutive als auch die IL-6-induzierte Phosphorylierung von STAT3 sowie die Aktivierung der stromaufwärts liegenden JAK2- und Src-Tyrosinkinasen .

Forschung zum Arzneimittelstoffwechsel

This compound wird im Bereich der Medizin und biologischen Wissenschaftsforschung häufig als Markersubstanz für die Forschung zum Arzneimittelstoffwechsel, zur Stoffwechselkinetik und zur Forschung zu Arzneimittelwechselwirkungen eingesetzt .

Antikrebsanwendungen

Sulforaphan wurde ausgiebig als therapeutische Verbindung für seine entzündungshemmenden Wirkungen untersucht . Es wurde sowohl als eigenständige Behandlung als auch in Kombination mit konventionellen Medikamenten untersucht .

Antikrebsanwendungen

Sulforaphan hat vielversprechende pharmakologische Wirkungen als Antioxidans gezeigt . Es wurde gezeigt, dass es die gesamte antioxidative Kapazität des Plasmas erhöht und den oxidativen Stressindex, die Lipidperoxidation und die Serumtriglyceride senkt .

Behandlung von Entzündungskrankheiten und Krebs mit Nanomedizin

Sulforaphan-beladene Nanomedizin wurden auf ihr Potenzial zur Behandlung von Entzündungskrankheiten und Krebs untersucht

Wirkmechanismus

Target of Action

D,L-Sulforaphane-d8 is a potent, selective inducer of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and oxidants, thereby protecting cells from damage .

Biochemical Pathways

D,L-Sulforaphane-d8 affects the Nrf2 pathway, a critical cellular defense pathway against environmental stressors . It also modulates endoplasmic reticulum stress pathways, which play a key role in protein folding and calcium homeostasis .

Pharmacokinetics

While specific pharmacokinetic data for D,L-Sulforaphane-d8 is not readily available, studies on sulforaphane suggest that it is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg . The bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics .

Result of Action

The action of D,L-Sulforaphane-d8 results in decreased cell proliferation, increased apoptosis, and alterations in protein levels of autophagy regulators . It also suppresses biochemical features of epithelial–mesenchymal transition . There is preclinical evidence that the oral administration of D,L-Sulforaphane-d8 can decrease the incidence or burden of early-stage prostate cancer .

Zukünftige Richtungen

Sulforaphane, a phytochemical found in cruciferous vegetables, plays a crucial role in promoting well-being and combating various diseases . Its remarkable effects are due to its intricate interactions with a wide range of proteins, some of which remain unidentified . Future research may focus on identifying these proteins and further exploring the potential of sulforaphane as a therapeutic agent in the treatment of various diseases .

Biochemische Analyse

Biochemical Properties

D,L-Sulforaphane-d8 interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent, selective inducer of phase II detoxification enzymes . This interaction plays a crucial role in its anti-carcinogenic properties .

Cellular Effects

D,L-Sulforaphane-d8 has been found to have significant effects on various types of cells and cellular processes. It has been shown to suppress the proliferation of cancer cells by causing apoptosis . In human prostate cancer cells, it has been found to regulate cell death through the inhibitor of apoptosis family proteins and Apaf-1 .

Molecular Mechanism

At the molecular level, D,L-Sulforaphane-d8 exerts its effects through various mechanisms. It has been shown to scavenge oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) . It also includes the induction of the apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Sulforaphane-d8 have been observed to change over time. It has been shown to reduce the levels of reactive oxygen species (ROS) in the mitochondria induced by doxorubicin .

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane-d8 vary with different dosages in animal models. It has been shown to significantly decrease body weight, liver weight, total cholesterol, and low-density lipoprotein cholesterol levels, apart from high-density lipoprotein cholesterol .

Metabolic Pathways

D,L-Sulforaphane-d8 is involved in various metabolic pathways. It has been demonstrated to activate the PI 3 K/AKT and AMP-activated protein kinase pathways and the glucose transporter type 4 to increase insulin production and reduce insulin resistance .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)